molecular formula C10H9NO2 B11750570 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde CAS No. 879887-26-0

1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde

Cat. No.: B11750570
CAS No.: 879887-26-0
M. Wt: 175.18 g/mol
InChI Key: VLUQHFRTRZEYMR-UHFFFAOYSA-N
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Description

1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde is a heterocyclic organic compound that belongs to the class of isoquinolines Isoquinolines are significant due to their presence in various natural products and their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde typically involves the reaction of homophthalic anhydride with imines. This reaction allows for the closure of the isoquinoline ring in a single step while introducing desired pharmacophore groups at specific positions . The reaction conditions often involve room temperature and the use of solvents like dichloromethane.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines and alcohols can react with the aldehyde group under mild conditions.

Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and substituted isoquinoline derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of enzymes involved in various biological processes. Its structural features allow it to bind to active sites of enzymes, thereby affecting their function and leading to therapeutic effects .

Comparison with Similar Compounds

  • 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
  • 1-Oxo-2,3,4-trisubstituted tetrahydroisoquinoline derivatives

Comparison: 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its carboxylic acid and trisubstituted counterparts. This uniqueness allows for specific applications in synthetic organic chemistry and medicinal chemistry, where the aldehyde group can be selectively modified to create a variety of derivatives with potential biological activity .

Properties

IUPAC Name

1-oxo-3,4-dihydro-2H-isoquinoline-6-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-6-7-1-2-9-8(5-7)3-4-11-10(9)13/h1-2,5-6H,3-4H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUQHFRTRZEYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=C(C=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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